molecular formula C15H14Cl2O3 B14560835 2,2'-Dichloro-3,4,5-trimethoxy-1,1'-biphenyl CAS No. 62028-89-1

2,2'-Dichloro-3,4,5-trimethoxy-1,1'-biphenyl

Cat. No.: B14560835
CAS No.: 62028-89-1
M. Wt: 313.2 g/mol
InChI Key: SEZUCQMRMGDZOR-UHFFFAOYSA-N
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Description

2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and three methoxy groups attached to the biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, which allows for various substitutions and functionalizations, making it a versatile compound in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Mechanism of Action

The mechanism of action of 2,2’-Dichloro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • **2,2’-Dichlorobiphen

Properties

CAS No.

62028-89-1

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

2-chloro-1-(2-chlorophenyl)-3,4,5-trimethoxybenzene

InChI

InChI=1S/C15H14Cl2O3/c1-18-12-8-10(9-6-4-5-7-11(9)16)13(17)15(20-3)14(12)19-2/h4-8H,1-3H3

InChI Key

SEZUCQMRMGDZOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=CC=C2Cl)Cl)OC)OC

Origin of Product

United States

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